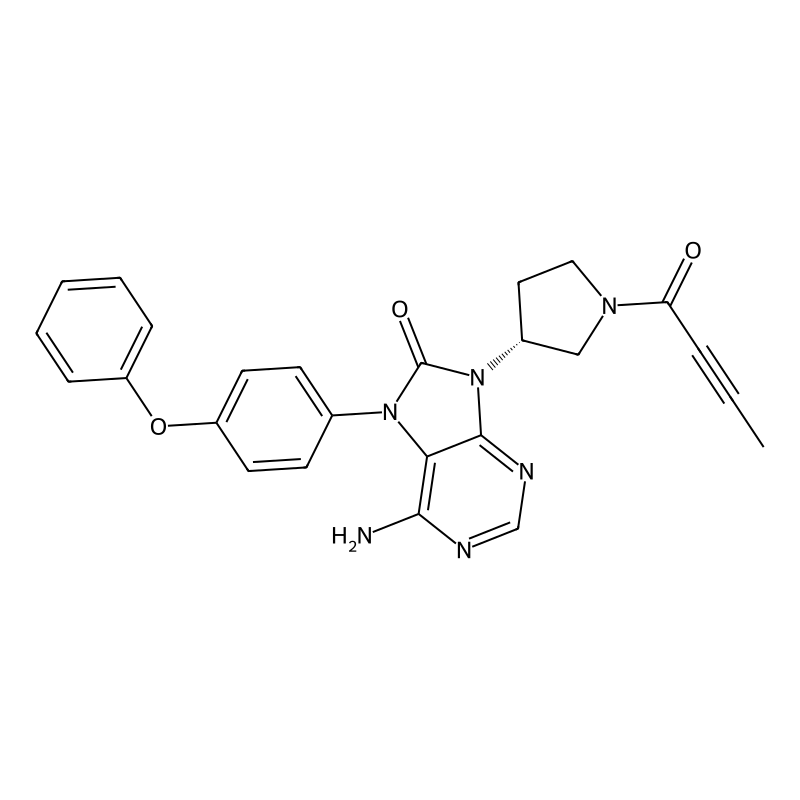

Tirabrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tirabrutinib (also known as ONO-4059 or GS-4059) is a second-generation, highly selective, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue of the BTK active site, effectively halting B-cell receptor (BCR) signaling [1]. In procurement and material selection, Tirabrutinib is primarily prioritized over first-generation inhibitors due to its significantly reduced off-target kinase affinity and its exceptional ability to cross the blood-brain barrier (BBB). These baseline characteristics make it a critical compound for advanced hematological research, neuro-oncology modeling, and high-fidelity biochemical assays where off-target toxicity or poor central nervous system (CNS) penetrance would otherwise compromise experimental integrity [2].

Substituting Tirabrutinib with first-generation BTK inhibitors, such as Ibrutinib, frequently fails in rigorous experimental and formulation workflows due to profound differences in kinase selectivity and pharmacokinetic distribution. Ibrutinib exhibits high affinity for off-target kinases—including EGFR, ITK, and TEC—which introduces confounding variables in phenotypic screens and drives severe in vivo toxicities such as atrial fibrillation and bleeding [1]. Furthermore, standard BTK inhibitors demonstrate poor cerebrospinal fluid (CSF) penetration, rendering them inadequate for central nervous system (CNS) disease models [2]. Consequently, buyers must procure Tirabrutinib when the application demands isolated BTK inhibition without T-cell or epithelial off-target interference, or when modeling primary CNS lymphomas (PCNSL).

Off-Target Kinase Selectivity (EGFR and ITK)

Tirabrutinib demonstrates exceptional target fidelity compared to Ibrutinib, particularly concerning off-target kinases that drive in vivo toxicities. In biochemical assays, Tirabrutinib exhibited an IC50 of 3020 nmol/L for EGFR and >20,000 nmol/L for ITK, translating to a 440-fold and >2,940-fold selectivity for BTK, respectively [1]. In stark contrast, Ibrutinib irreversibly inhibits EGFR, ITK, and at least 9 other kinases with IC50 values of approximately 11 nmol/L or less [1]. This massive quantitative difference in selectivity ensures that Tirabrutinib does not confound B-cell assays with T-cell (ITK) or epithelial (EGFR) signaling disruptions.

| Evidence Dimension | IC50 for Off-Target Kinases (EGFR and ITK) |

| Target Compound Data | EGFR IC50 = 3020 nmol/L; ITK IC50 > 20,000 nmol/L |

| Comparator Or Baseline | Ibrutinib (EGFR and ITK IC50 ≤ 11 nmol/L) |

| Quantified Difference | 440-fold (EGFR) and >2,940-fold (ITK) greater selectivity for BTK with Tirabrutinib |

| Conditions | In vitro kinase inhibition profiling |

Procuring Tirabrutinib prevents confounding off-target signaling in phenotypic screens and minimizes EGFR-mediated toxicities (e.g., rash) in animal models.

Blood-Brain Barrier (BBB) Penetration and CSF Bioavailability

For neuro-oncology applications, the ability of a BTK inhibitor to penetrate the blood-brain barrier is a primary procurement criterion. Clinical pharmacokinetic profiling reveals that the cerebrospinal fluid (CSF) to plasma concentration ratio for Tirabrutinib is approximately 13–18%[1]. In comparison, Ibrutinib achieves a CSF/plasma ratio of only 1–7% [1]. Absolute mean CSF concentrations further validate this, with Tirabrutinib reaching up to 14.0 ng/mL, whereas Ibrutinib peaks between 0.59 and 0.87 ng/mL across various dosing regimens [2]. This superior CNS penetrance is essential for modeling primary central nervous system lymphoma (PCNSL).

| Evidence Dimension | CSF/Plasma Concentration Ratio and Absolute CSF Concentration |

| Target Compound Data | 13–18% CSF/plasma ratio; up to 14.0 ng/mL mean CSF concentration |

| Comparator Or Baseline | Ibrutinib (1–7% CSF/plasma ratio; 0.59–0.87 ng/mL mean CSF concentration) |

| Quantified Difference | Over 2.5x higher CSF/plasma ratio and >15x higher absolute CSF concentration for Tirabrutinib |

| Conditions | In vivo pharmacokinetic profiling (CSF vs plasma sampling) |

This pharmacokinetic advantage makes Tirabrutinib the mandatory choice for researchers and formulators targeting CNS-localized B-cell malignancies.

Broad Kinome Selectivity Profile (Hit Rate)

When selecting a BTK inhibitor for multiplexed biochemical screening, the overall kinome hit rate is a critical metric of compound purity and specificity. In a KINOMEscan profiling study assessing the percentage of human wild-type kinases inhibited by >65% at a 1 µM single dose, Tirabrutinib demonstrated a remarkably low hit rate of 2.3% [1]. In contrast, Ibrutinib exhibited a hit rate of 9.4%, and Spebrutinib showed an 8.3% hit rate under identical conditions[1]. This restricted binding profile ensures that Tirabrutinib acts almost exclusively on BTK, reducing the need for complex bioinformatic deconvolution of off-target effects.

| Evidence Dimension | Kinase Hit Rate (% of kinases inhibited >65% at 1 µM) |

| Target Compound Data | 2.3% hit rate |

| Comparator Or Baseline | Ibrutinib (9.4% hit rate) and Spebrutinib (8.3% hit rate) |

| Quantified Difference | 75% reduction in broad kinome off-target binding compared to Ibrutinib |

| Conditions | KINOMEscan profiling at 1 µM single dose |

A lower kinome hit rate guarantees higher target fidelity in complex biochemical assays, making Tirabrutinib superior for precision pathway mapping.

Neuro-Oncology and PCNSL Modeling

Due to its superior 13–18% CSF/plasma penetration ratio and high absolute CSF concentrations, Tirabrutinib is the optimal BTK inhibitor for in vivo models of primary central nervous system lymphoma (PCNSL). It reliably crosses the blood-brain barrier, a critical requirement where first-generation inhibitors like Ibrutinib fail to achieve therapeutic parenchyma concentrations [1].

High-Fidelity B-Cell Receptor (BCR) Signaling Assays

Its >2,940-fold selectivity over ITK and 440-fold over EGFR makes Tirabrutinib ideal for isolating BTK-specific pathways in primary B-cell assays. Researchers must procure this compound to avoid triggering T-cell or epithelial off-target effects that commonly confound data when using less selective agents [2].

In Vivo Toxicity and Safety Profiling Baselines

Tirabrutinib serves as a highly selective benchmark in comparative pharmacology studies. By utilizing its restricted kinome hit rate (2.3%), toxicologists can decouple true BTK inhibition efficacy from TEC/EGFR-linked adverse events, such as bleeding and atrial fibrillation, which are prevalent with older BTK inhibitors[3].

References

- [1] PMC - NIH, 'Efficacy and Safety of BTKis in Central Nervous System Lymphoma: A Systematic Review and Meta-Analysis' (2024)

- [2] AACR Journals, 'Phase Ib Study of Tirabrutinib in Combination with Idelalisib or Entospletinib in Previously Treated Chronic Lymphocytic Leukemia' (2020)

- [3] ASH Publications, 'Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies' (2018)

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wu J, Zhang M, Liu D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol. 2016 Mar 9;9:21. doi: 10.1186/s13045-016-0250-9. PubMed PMID: 26957112; PubMed Central PMCID: PMC4784459.

3: Walter HS, Rule SA, Dyer MJ, Karlin L, Jones C, Cazin B, Quittet P, Shah N, Hutchinson CV, Honda H, Duffy K, Birkett J, Jamieson V, Courtenay-Luck N, Yoshizawa T, Sharpe J, Ohno T, Abe S, Nishimura A, Cartron G, Morschhauser F, Fegan C, Salles G. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. 2016 Jan 28;127(4):411-9. doi: 10.1182/blood-2015-08-664086. Epub 2015 Nov 5. PubMed PMID: 26542378; PubMed Central PMCID: PMC4731845.

4: Robak P, Smolewski P, Robak T. Emerging immunological drugs for chronic lymphocytic leukemia. Expert Opin Emerg Drugs. 2015 Sep;20(3):423-47. doi: 10.1517/14728214.2015.1046432. Epub 2015 Jul 11. Review. PubMed PMID: 26153226.

5: Burger JA. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Curr Hematol Malig Rep. 2014 Mar;9(1):44-9. doi: 10.1007/s11899-013-0188-8. Review. PubMed PMID: 24357428.

6: Akinleye A, Chen Y, Mukhi N, Song Y, Liu D. Ibrutinib and novel BTK inhibitors in clinical development. J Hematol Oncol. 2013 Aug 19;6:59. doi: 10.1186/1756-8722-6-59. Review. PubMed PMID: 23958373; PubMed Central PMCID: PMC3751776.

Explore Compound Types